molecular formula C8H7N3 B1590691 1,7-Naphthyridin-3-amine CAS No. 58680-42-5

1,7-Naphthyridin-3-amine

Cat. No.: B1590691
CAS No.: 58680-42-5
M. Wt: 145.16 g/mol
InChI Key: GXCHLHFGRITRCJ-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-3-amine is a heterocyclic compound with the molecular formula C8H7N3 It belongs to the naphthyridine family, which is characterized by a fused ring system containing two pyridine rings

Mechanism of Action

Target of Action

Naphthyridines, a class of compounds to which 1,7-naphthyridin-3-amine belongs, have been found to exhibit a wide range of biological activities . This suggests that this compound may interact with multiple targets in the body.

Mode of Action

It is known that the functionalization of the naphthyridine core can lead to specific activity . This implies that this compound may interact with its targets in a manner dependent on its specific functional groups.

Biochemical Pathways

Naphthyridines have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

Given the diverse biological activities of naphthyridines , it is likely that this compound may have multiple effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored in a dark place and in an inert atmosphere , suggesting that light and oxygen may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield this compound . Another method involves the condensation of 2-aminonicotinaldehyde with Meldrum’s acid in the presence of anhydrous iron(III) chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,7-Naphthyridin-3-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Naphthyridin-3-amine is unique due to its specific nitrogen atom arrangement, which influences its chemical reactivity and biological activity. This distinct structure allows for the development of specialized derivatives with targeted applications in various fields.

Properties

IUPAC Name

1,7-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHLHFGRITRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483505
Record name 1,7-NAPHTHYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58680-42-5
Record name 1,7-Naphthyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58680-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-NAPHTHYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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